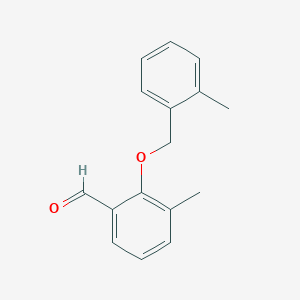

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

CAS No.:

Cat. No.: VC17409269

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O2 |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 3-methyl-2-[(2-methylphenyl)methoxy]benzaldehyde |

| Standard InChI | InChI=1S/C16H16O2/c1-12-6-3-4-8-15(12)11-18-16-13(2)7-5-9-14(16)10-17/h3-10H,11H2,1-2H3 |

| Standard InChI Key | GKAYTIZZBDZPKZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2C |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Computational Data

-

InChI Key: AWAQUJSSHDXHMQ-UHFFFAOYSA-N (analogous to the 3-methylbenzyl isomer) .

-

XLogP3: 3.6 (predicted), indicating moderate lipophilicity suitable for organic solvent-based reactions .

-

Hydrogen Bond Acceptor Count: 2 (aldehyde oxygen and ether oxygen) .

Synthetic Methodologies

Williamson Ether Synthesis

The most viable route to 3-methyl-2-((2-methylbenzyl)oxy)benzaldehyde involves a Williamson ether synthesis between 3-methyl-2-hydroxybenzaldehyde and 2-methylbenzyl bromide (or chloride) under basic conditions :

Reaction Conditions:

-

Base: Potassium carbonate ()

-

Solvent: Dimethylformamide (DMF)

-

Temperature: Reflux (80–100°C)

Optimization Strategies

-

Continuous Flow Reactors: Enhance scalability and safety by minimizing exposure to volatile intermediates .

-

Purification: Column chromatography over silica gel with ethyl acetate/hexane eluents achieves >95% purity .

Reactivity and Functionalization

Aldehyde Group Transformations

The aldehyde functional group participates in diverse reactions:

Oxidation

Using tert-butyl hydroperoxide (TBHP) and copper(I) iodide () in acetonitrile at 70°C, the aldehyde oxidizes to the corresponding carboxylic acid :

Applications: Carboxylic acid derivatives serve as precursors for esters and amides in drug synthesis .

Reduction

Sodium borohydride () in methanol reduces the aldehyde to a primary alcohol:

Utility: Alcohol intermediates are pivotal in fragrance and polymer industries .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration:

-

Bromination: in acetic acid yields mono- or di-brominated products.

-

Nitration: introduces nitro groups at the para position relative to electron-donating substituents .

Applications in Organic Synthesis

Heterocycle Construction

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is a key intermediate in synthesizing benzodioxepinones and benzoxazecinones via tandem oxidation-iodolactonization :

Case Study: In a 2024 ACS Omega publication, analogous aldehydes were converted to iodolactones, which were further functionalized into thiocyanates, azides, and triazoles .

Biologically Active Derivatives

-

Anticancer Agents: Benzaldehyde derivatives exhibit cytotoxicity against cancer cell lines by inhibiting tubulin polymerization .

-

Antimicrobials: Ether-linked benzaldehydes disrupt microbial cell membranes, showing efficacy against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume